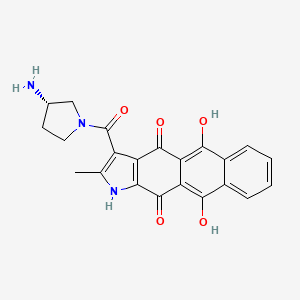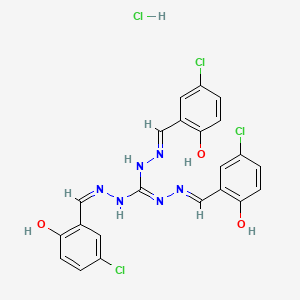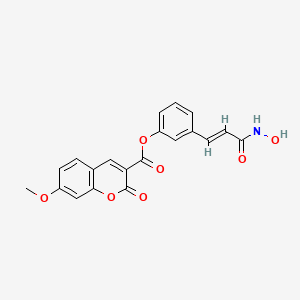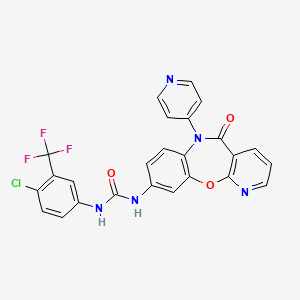![molecular formula C25H30O6 B15141860 [2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)
[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate is a complex organic compound characterized by its unique structure, which includes multiple acetoxy groups and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate typically involves multiple steps, starting with the preparation of the core phenyl ring structure. The acetoxy groups are introduced through acetylation reactions, which can be carried out using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can help in scaling up the synthesis while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The phenyl ring structure allows for interactions with hydrophobic regions of proteins and other biomolecules, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl acetate: Shares the phenyl ring and acetoxy group but lacks the extended heptyl chain.
Acetoxybenzoic acid: Contains an acetoxy group attached to a benzoic acid structure.
Uniqueness
What sets [2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate apart is its complex structure, which includes multiple acetoxy groups and a long heptyl chain. This unique configuration may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C25H30O6 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate |
InChI |
InChI=1S/C25H30O6/c1-18(26)29-23(12-8-7-11-21-9-5-4-6-10-21)15-13-22-14-16-24(30-19(2)27)25(17-22)31-20(3)28/h4-6,9-10,14,16-17,23H,7-8,11-13,15H2,1-3H3/t23-/m0/s1 |
Clé InChI |
ONTKJJHFOWPHNJ-QHCPKHFHSA-N |
SMILES isomérique |
CC(=O)OC1=C(C=C(C=C1)CC[C@H](CCCCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)CCC(CCCCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)





![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)


![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)

